molecular formula C38H67NO5 B3428006 Pyridoxine dipalmitate CAS No. 635-38-1

Pyridoxine dipalmitate

Cat. No.: B3428006
CAS No.: 635-38-1
M. Wt: 617.9 g/mol
InChI Key: XQPZOTDPIYWJQZ-UHFFFAOYSA-N
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Description

Pyridoxine dipalmitate, also known as vitamin B6 dipalmitate, is a derivative of pyridoxine (vitamin B6). It is a white or similar white crystal or crystalline powder that is odorless. This compound is known for its better skin permeation and stability compared to pyridoxine. This compound is primarily used as a cosmetic functional additive, helping to prevent and treat various skin conditions such as roughness, acne, and sunburns .

Mechanism of Action

Target of Action

Pyridoxine dipalmitate is a derivative of pyridoxine, also known as vitamin B6 . The primary targets of this compound are the enzymes involved in the metabolism of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . These enzymes require the active form of vitamin B6, pyridoxal 5’-phosphate (PLP), as a coenzyme .

Mode of Action

This compound is converted to pyridoxal 5’-phosphate (PLP) in the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . It is involved in the synthesis of neurotransmitters such as serotonin and norepinephrine .

Pharmacokinetics

The unphosphorylated parts of pyridoxine are absorbed by passive diffusion in the jejunum and ileum . The phosphorylated parts, on the other hand, are absorbed after being dephosphorylated by alkaline phosphatase in the small intestine . This process affects the bioavailability of pyridoxine and its derivatives.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, vitamin B6 deficiency can result in altered lymphocyte differentiation and maturation, reduced delayed-type hypersensitivity responses, impaired antibody production, decreased lymphocyte proliferation, and decreased interleukin (IL)-2 production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a patented formulation contains pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate along with lemon grass (active ingredient) to activate the cell and to provide protection against UV . Apart from these, pyridoxine derivatives play important roles as antioxidants, androgen receptor antagonists, and more .

Biochemical Analysis

Biochemical Properties

Pyridoxine dipalmitate represents the active form of vitamin B6, which undergoes conversion to pyridoxal 5′-phosphate (PLP) within the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to improve physical abnormalities in certain cell types . Moreover, it has been shown to increase the resistance of nigral dopaminergic neurons to neurotoxicity .

Molecular Mechanism

This compound undergoes conversion to PLP within the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . This suggests that this compound exerts its effects at the molecular level through its conversion to PLP and subsequent participation in various biochemical reactions.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been suggested that pyridoxine supplementation can increase the resistance of neurons to neurotoxicity over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research has shown that pyridoxine treatment can increase the resistance of neurons to neurotoxicity in animal models .

Metabolic Pathways

This compound is involved in the metabolism of amino acids, fatty acids, and carbohydrates through its conversion to PLP . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for these metabolic processes .

Transport and Distribution

Research has shown that pyridoxine uptake by certain cell types involves a specific and regulated carrier-mediated process . This suggests that this compound may be transported and distributed within cells and tissues through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxine dipalmitate is synthesized through the esterification of pyridoxine with palmitic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity. The process involves the formation of an ester bond between the hydroxyl groups of pyridoxine and the carboxyl groups of palmitic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves the use of high-purity reactants and advanced catalytic systems to achieve efficient conversion rates. The reaction is carried out in a solvent system that facilitates the esterification process and allows for easy separation of the product .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine dipalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridoxine, palmitic acid, and their respective oxidized or reduced derivatives .

Scientific Research Applications

Pyridoxine dipalmitate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its enhanced stability and skin-permeating properties compared to other vitamin B6 derivatives. This makes it particularly useful in cosmetic and dermatological applications where stability and effective delivery are crucial .

Properties

CAS No.

635-38-1

Molecular Formula

C38H67NO5

Molecular Weight

617.9 g/mol

IUPAC Name

(4-hexadecanoyloxy-5-hydroxy-6-methylpyridin-3-yl) hexadecanoate

InChI

InChI=1S/C38H67NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(40)43-34-32-39-33(3)37(42)38(34)44-36(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31H2,1-3H3

InChI Key

XQPZOTDPIYWJQZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CN=C(C(=C1OC(=O)CCCCCCCCCCCCCCC)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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